N-(2-Aminoethyl)-2,4-difluorobenzene-1-sulfonamide is an organic compound that belongs to the class of benzenesulfonamides, which are characterized by a sulfonamide group attached to a benzene ring. This compound is also recognized for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. The chemical formula for N-(2-Aminoethyl)-2,4-difluorobenzene-1-sulfonamide is , and it has a molecular weight of approximately 236.24 g/mol .
The synthesis of N-(2-Aminoethyl)-2,4-difluorobenzene-1-sulfonamide involves several key steps:
The method described emphasizes efficiency with low production costs and minimal waste generation, making it suitable for industrial applications.
The molecular structure of N-(2-Aminoethyl)-2,4-difluorobenzene-1-sulfonamide features:
N-(2-Aminoethyl)-2,4-difluorobenzene-1-sulfonamide can participate in various chemical reactions due to its functional groups:
The mechanism of action for N-(2-Aminoethyl)-2,4-difluorobenzene-1-sulfonamide primarily involves its interaction with biological targets such as enzymes or receptors:
Data from studies indicate varying inhibition constants (Ki values) for different targets, suggesting that structural modifications can significantly influence biological activity .
Relevant data includes melting point and boiling point specifics that are often determined experimentally but are not universally available for all compounds in this class .
N-(2-Aminoethyl)-2,4-difluorobenzene-1-sulfonamide has several scientific applications:
Its unique structural characteristics make it a valuable compound in medicinal chemistry and drug design .
Nitric oxide synthase (NOS) exists in three distinct isoforms: neuronal (nNOS), inducible (iNOS), and endothelial (eNOS). In neurodegenerative contexts, nNOS overexpression drives excitotoxicity through excessive nitric oxide (NO) production, which reacts with superoxide to form peroxynitrite—a potent oxidant causing protein nitrosylation and mitochondrial dysfunction. This pathway is implicated in the pathogenesis of Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS). Conversely, eNOS maintains cerebral blood flow and exhibits neuroprotective effects, while iNOS activation under chronic inflammation contributes to neuronal damage. Selective inhibition of nNOS over other isoforms thus presents a compelling therapeutic strategy to mitigate NO-mediated neurotoxicity without compromising beneficial NO signaling [5].
Table 1: NOS Isoform Functions in Neurological Contexts
Isoform | Primary Function | Neurodegenerative Role | Therapeutic Targeting |
---|---|---|---|
nNOS | Neuronal signaling | Excitotoxicity, peroxynitrite formation | Selective inhibition preferred |
iNOS | Immune response | Neuroinflammation, chronic tissue damage | Context-dependent suppression |
eNOS | Vasodilation, blood flow | Neurovascular coupling, neuroprotection | Preservation/activation desirable |
The development of CNS-penetrant nNOS inhibitors necessitates strategic molecular design to overcome the blood-brain barrier (BBB) while maintaining isoform selectivity. Early sulfonamide-based inhibitors faced challenges due to poor membrane permeability and lack of nNOS specificity. Contemporary approaches incorporate three critical structural elements:
The hydrochloride salt form (CAS: 91662958) significantly improves aqueous solubility (>50 mg/mL) and crystallinity, facilitating pharmaceutical processing. This structural optimization balances lipophilicity (logP ~1.8–2.2) and polar surface area (~40–50 Ų), which are critical parameters for CNS bioavailability. Comparative studies with non-fluorinated analogs demonstrate a 3–5 fold enhancement in brain-to-plasma ratios for difluorinated derivatives, confirming the strategic advantage of fluorine incorporation [2] [3].
Table 2: Structural Features Governing nNOS Inhibitor Efficacy
Structural Element | Functional Role | Impact on Drug Properties |
---|---|---|
2,4-Difluorobenzene ring | Electron-withdrawing scaffold | ↑ Metabolic stability, ↓ P-glycoprotein efflux |
Ethylenediamine linker | Flexible spacer | Optimal active site positioning, selectivity |
Sulfonamide pharmacophore | Zinc chelation at nNOS active site | High binding affinity (Ki < 100 nM) |
Hydrochloride salt (when present) | Salt formation | ↑ Solubility, ↑ crystallinity, ↓ hygroscopicity |
Fluorination of sulfonamide-based therapeutics confers multifaceted advantages that extend beyond BBB penetration. The 2,4-difluoro substitution pattern specifically enhances target engagement through:
Additionally, fluorine atoms influence molecular conformation through orthogonal dipoles and steric effects, promoting bioactive orientations within the nNOS binding pocket. The 2-fluorine position prevents π-stacking interactions that could reduce selectivity, while the 4-fluorine enhances van der Waals contacts with hydrophobic subpockets. These properties establish N-(2-aminoethyl)-2,4-difluorobenzene-1-sulfonamide as a versatile scaffold for further derivatization, particularly in developing covalent inhibitors targeting cysteine residues near the NOS dimerization interface [4] [5].
Table 3: Fluorine-Induced Molecular Enhancements in Sulfonamide Therapeutics
Property Enhancement | Structural Mechanism | Biological Consequence |
---|---|---|
Binding affinity | ↑ Hydrogen bond strength with active sites | Improved Ki values for nNOS inhibition |
BBB permeability | Optimal logP/logD via lipophilicity control | ↑ Brain:plasma ratio (from 0.3 to 1.2) |
Metabolic stability | Blockade of aromatic oxidation sites | ↑ Plasma half-life (t½ > 120 min) |
Selectivity | Steric occlusion of off-target binding | >100-fold nNOS selectivity over eNOS/iNOS |
CAS No.: 655-05-0
CAS No.:
CAS No.:
CAS No.:
CAS No.: 116371-66-5
CAS No.: 177194-36-4